

Confirming the Structure of Methyl 3-(3-azetidinyloxy)benzoate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 3-(3-azetidinyloxy)benzoate
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This guide provides a comparative analysis of spectroscopic data to aid in the structural confirmation of **Methyl 3-(3-azetidinyloxy)benzoate**. Due to the limited availability of published experimental data for the target compound, this guide presents a detailed comparison with structurally related analogs: Methyl 3-hydroxybenzoate, Methyl 3-aminobenzoate, 3-phenoxyazetidine, and 3-azetidinol hydrochloride. By examining the characteristic spectroscopic features of these fragments and analogs, researchers can effectively predict and interpret the spectra of **Methyl 3-(3-azetidinyloxy)benzoate**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the comparative compounds. These values provide a reference for predicting the spectral characteristics of **Methyl 3-(3-azetidinyloxy)benzoate**.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm and Multiplicity
Methyl 3-hydroxybenzoate	CDCl ₃	7.68 (t, J=1.9 Hz, 1H), 7.51 (ddd, J=7.7, 1.9, 1.1 Hz, 1H), 7.31 (t, J=7.9 Hz, 1H), 7.08 (ddd, J=8.1, 2.5, 1.1 Hz, 1H), 3.91 (s, 3H)
Methyl 3-aminobenzoate ^[1]	CDCl ₃	7.41 (s, 1H), 7.35 (d, J=7.7 Hz, 1H), 7.20 (t, J=7.8 Hz, 1H), 6.84 (dd, J=8.0, 2.1 Hz, 1H), 3.88 (s, 3H), 3.80 (br s, 2H) ^[2]
3-phenoxyazetidine	DMSO-d ₆	7.31-7.26 (m, 2H), 6.96-6.92 (m, 3H), 4.95-4.91 (m, 1H), 4.08 (t, J=8.5 Hz, 2H), 3.73 (dd, J=8.5, 5.5 Hz, 2H)
3-azetidinol hydrochloride	D ₂ O	4.65-4.58 (m, 1H), 4.15 (t, J=9.8 Hz, 2H), 3.89 (dd, J=9.8, 5.2 Hz, 2H)
Predicted Methyl 3-(3-azetidinyl)benzoate	CDCl ₃	~7.6 (m, 1H), ~7.5 (m, 1H), ~7.3 (t, 1H), ~7.1 (m, 1H), ~5.0 (m, 1H), ~4.2 (t, 2H), ~3.9 (s, 3H), ~3.8 (dd, 2H)

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
Methyl 3-hydroxybenzoate	CDCl ₃	168.4, 156.0, 131.9, 129.7, 122.2, 120.5, 115.3, 52.4
Methyl 3-aminobenzoate ^[1]	CDCl ₃	167.9, 146.5, 131.2, 129.2, 119.5, 118.8, 115.5, 52.1
3-phenoxyazetidine	DMSO-d ₆	158.4, 129.8, 121.2, 115.2, 69.8, 55.4
Predicted Methyl 3-(3-azetidinyloxy)benzoate	CDCl ₃	~167, ~158, ~131, ~129, ~122, ~120, ~115, ~70, ~55, ~52

Table 3: Mass Spectrometry (MS) Data

Compound	Ionization Mode	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
Methyl 3-hydroxybenzoate	ESI+	153.05	121, 93
Methyl 3-aminobenzoate ^[3]	ESI+	152.07	120, 92
3-phenoxyazetidine	ESI+	150.09	94, 77, 56
3-azetidinol hydrochloride	ESI+	74.06	56, 44
Predicted Methyl 3-(3-azetidinyloxy)benzoate	ESI+	208.09	176, 151, 120, 92, 56

Table 4: Infrared (IR) Spectroscopy Data

Compound	Sample Phase	Key Absorption Bands (cm ⁻¹)
Methyl 3-hydroxybenzoate ^[4]	Solid (Mineral Oil Mull)	3350 (O-H stretch), 3050 (Ar C-H stretch), 1710 (C=O stretch), 1600, 1450 (Ar C=C stretch), 1250 (C-O stretch) ^[4]
Methyl 3-aminobenzoate ^[1]	KBr disc	3450, 3350 (N-H stretch), 3050 (Ar C-H stretch), 1700 (C=O stretch), 1620, 1480 (Ar C=C stretch), 1280 (C-N stretch) ^[1]
3-azetidinol hydrochloride ^[3]	ATR	3300 (O-H stretch), 2950 (C-H stretch), 2700-2400 (N-H ⁺ stretch), 1100 (C-O stretch) ^[3]
Predicted Methyl 3-(3-azetidinyl)benzoate	Liquid Film	~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1720 (C=O stretch), ~1600, ~1450 (Ar C=C stretch), ~1250 (Ar-O stretch), ~1100 (C-O-C stretch)

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are provided below. Instrument parameters should be optimized for the specific sample and instrument.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy^{[1][5][6]}

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.^[5]
- Instrument Setup:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.

- Determine the 90° pulse width for both ^1H and ^{13}C nuclei.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H spectrum using a standard pulse sequence.
 - Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[5]
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C spectrum with proton decoupling.
 - Typical parameters include a spectral width of 0 to 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ^{13}C .[5]
- Data Processing:
 - Apply Fourier transformation to the free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H NMR spectrum.

Mass Spectrometry (MS)[7][8][9]

- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6]
- Ionization:
 - Electron Ionization (EI): Introduce the sample into the ion source where it is bombarded with a high-energy electron beam. This method often leads to extensive fragmentation.[7]

- Electrospray Ionization (ESI): Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph. A high voltage is applied to the tip of a capillary, creating a fine spray of charged droplets. This is a "soft" ionization technique that typically results in the observation of the protonated molecule $[M+H]^+.$ ^[6]
- Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).^[7]
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus $m/z.$ ^[7]

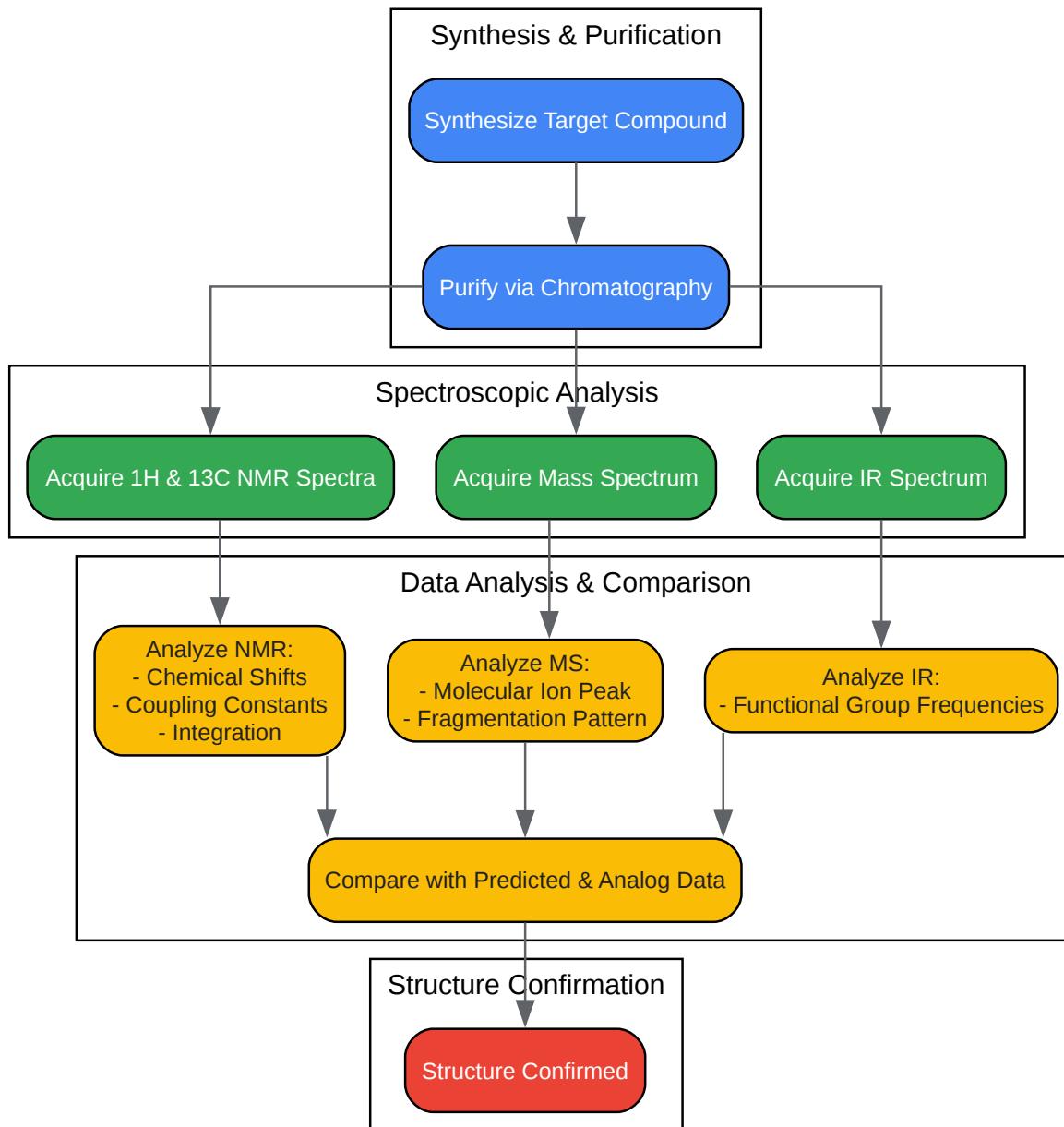
Infrared (IR) Spectroscopy^{[10][11][12]}

- Sample Preparation:
 - Liquid Samples: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).^{[8][9]}
 - Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (mineral oil) and placing the paste between salt plates.^[10]
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (for salt plates) or a pure KBr pellet.
 - Place the prepared sample in the instrument's sample compartment.
 - Acquire the IR spectrum, typically over the range of 4000 to 400 $\text{cm}^{-1}.$ ^[11]
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of **Methyl 3-(3-azetidinyl)benzoate** using the discussed spectroscopic techniques.

Workflow for Structural Confirmation of Methyl 3-(3-azetidinyl)benzoate



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Caption: Logical workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of **Methyl 3-(3-azetidinyl)benzoate**.

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